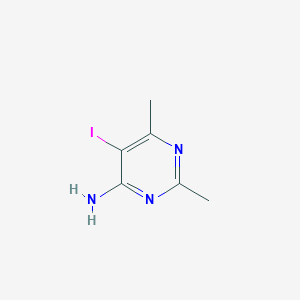

5-碘-2,6-二甲基嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Iodo-2,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8IN3 . It has a molecular weight of 249.05 .

Synthesis Analysis

The synthesis of 5-Iodo-2,6-dimethylpyrimidin-4-amine has been reported in several scientific papers . The synthetic route involves the use of 4-Chloro-5-iodo and 2,6-Dimethyl-4 . The synthesis process has been successfully performed over multiple semesters by hundreds of students .Molecular Structure Analysis

The InChI code for 5-Iodo-2,6-dimethylpyrimidin-4-amine is 1S/C6H8IN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3, (H2,8,9,10) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 5-Iodo-2,6-dimethylpyrimidin-4-amine are not detailed in the search results, it’s worth noting that iodinated compounds like this one are often used in electrophilic aromatic substitution reactions and carbon–carbon bond forming chemistries .It has a molecular weight of 249.05200, and its exact mass is 248.97600 . The compound’s LogP value is 1.21030, indicating its lipophilicity .

科学研究应用

杂环胺在癌症研究中的应用

杂环胺,包括嘧啶,因其在各种生物过程和疾病,如癌症中所扮演的角色而被广泛研究。例如,食物来源的杂环胺已通过饮食暴露与乳腺癌有关,突出了它们在流行病学和实验癌症研究中的重要性 (Snyderwine, 1994).

吡喃嘧啶在药物化学中的应用

吡喃嘧啶与嘧啶密切相关,因其广泛的合成应用和生物利用度而得到认可,成为制药行业的关键前体。使用杂化催化剂合成吡喃[2,3-d]嘧啶支架证明了嘧啶及其衍生物在开发用于药物应用的先导分子的多功能性和潜力 (Parmar, Vala, & Patel, 2023).

含氮化合物在高级氧化工艺中的应用

通过高级氧化工艺(AOPs)降解含氮化合物,包括胺及其衍生物,对于解决这些物质对环境的影响至关重要。该领域的研究重点是提高用于各种行业中使用的氨基和偶氮化合物的降解方法的效率,强调了研究含氮杂环的环保意义 (Bhat & Gogate, 2021).

安全和危害

作用机制

Target of Action

It is known that similar compounds often interact with dna or rna synthesis processes, inhibiting the replication of certain viruses .

Mode of Action

It is likely that the compound interacts with its targets by substituting itself for thymidine in viral dna, inhibiting thymidylate phosphorylase and viral dna polymerases from properly functioning . This results in the production of faulty DNA, which cannot infect or destroy tissue .

Result of Action

Based on its potential mode of action, it is likely that the compound inhibits the replication of certain viruses by interfering with dna synthesis .

属性

IUPAC Name |

5-iodo-2,6-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCGCTDAYOLWJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356054 |

Source

|

| Record name | 5-iodo-2,6-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-48-9 |

Source

|

| Record name | 5-Iodo-2,6-dimethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-iodo-2,6-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)

![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)

![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)

![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)

![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)

![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)